molecular formula C13H14O2 B8635687 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one

5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one

Cat. No.: B8635687
M. Wt: 202.25 g/mol
InChI Key: SKLXGSBYGBFPAG-UHFFFAOYSA-N
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Description

5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the class of isochromenes Isochromenes are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenolic compound and an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isochromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Isochromene Derivatives: Compounds such as 6-Methoxyflavanone and 7-Methoxy-2-phenyl-1-benzopyran-4-one share structural similarities with 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one.

    Flavonoids: These compounds, which include flavones and flavonols, also share a similar core structure and exhibit diverse biological activities.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can lead to unique chemical and biological properties

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C13H14O2/c1-3-4-10-5-6-12-11(9(10)2)7-8-15-13(12)14/h3,5-6H,1,4,7-8H2,2H3

InChI Key

SKLXGSBYGBFPAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCOC2=O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 6-Bromo-5-methyl-3,4-dihydro-1H-isochromen-1-one (100 mg, 0.42 mmol), Allyl Tri-n-butyltin (165 mg, 0.50 mmol), Palladium Tetrakis (48 mg, 0.041 mmol), and Lithium Chloride (35 mg, 0.83 mmol) was added Toluene (5 ml). The mixture was sealed with a condenser and purged three times with N2. The mixture was then heated to reflux for 6 hours. TLC and LC showed complete reaction. The reaction was diluted with EtOAc (50 mL), washed with brine, dried over sodium sulfate, adsorbed onto silica, and purified by MPLC (Hex/EtOAc gradient) to furnish the product. LC-MS (IE, m/z): 203 [M+1]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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